2-(4-Bromo-3-chlorophenyl)piperidine
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Overview
Description
2-(4-Bromo-3-chlorophenyl)piperidine is a chemical compound with the molecular formula C11H13BrClN It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-chlorophenyl)piperidine typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-3-chlorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Bromo-3-chlorophenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-chlorophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
- 2-(4-Bromo-3-fluorophenyl)piperidine
- 2-(4-Chloro-3-fluorophenyl)piperidine
- 2-(4-Bromo-3-methylphenyl)piperidine
Comparison: 2-(4-Bromo-3-chlorophenyl)piperidine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C11H13BrClN |
---|---|
Molecular Weight |
274.58 g/mol |
IUPAC Name |
2-(4-bromo-3-chlorophenyl)piperidine |
InChI |
InChI=1S/C11H13BrClN/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |
InChI Key |
YDBRHPIVARQBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC(=C(C=C2)Br)Cl |
Origin of Product |
United States |
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